molecular formula C4H5ClN4 B081863 2-Chloropyrimidine-4,5-diamine CAS No. 14631-08-4

2-Chloropyrimidine-4,5-diamine

Cat. No. B081863
CAS RN: 14631-08-4
M. Wt: 144.56 g/mol
InChI Key: QDUJVEOOSNUDDW-UHFFFAOYSA-N
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Description

2-Chloropyrimidine-4,5-diamine is a chemical compound with potential utility in various chemical syntheses and industrial applications. Its structural specificity provides a basis for its involvement in several key chemical reactions and properties.

Synthesis Analysis

The synthesis of 2-Chloropyrimidine-4,5-diamine derivatives involves complex chemical processes, often starting from pyrimidine bases and incorporating chloro and amino groups through substitution reactions. For example, Liu et al. (2005) demonstrated a single-step preparation of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines, highlighting the versatility and reactivity of chloropyrimidines in synthesizing novel compounds through the reaction with isothiocyanates (Liu, R. Patch, C. Schubert, M. Player, 2005).

Molecular Structure Analysis

The molecular structure of 2-Chloropyrimidine-4,5-diamine compounds often shows significant planarity with the pyrimidine ring, facilitating interactions like hydrogen bonding. Draguta et al. (2013) discussed the nearly planar structure of a pyrimidine-2,4-diamine derivative, emphasizing the role of hydrogen bonding in stabilizing the molecular configuration (Draguta, S., B. Sandhu, V. Khrustalev, M. Fonari, T. Timofeeva, 2013).

Scientific Research Applications

Application in Organic Chemistry

  • Field : Organic Chemistry
  • Application Summary : 2-Chloropyrimidine-4,5-diamine is used in the regioselective synthesis of new pyrimidine derivatives . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities .
  • Methods of Application : The compound is prepared using organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
  • Results : The reaction of 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine with N,N-dimethylethylenediamine afforded a product exclusively .

Application in Biological Research

  • Field : Biological Research
  • Application Summary : 2,4-Diaminopyrimidine core-based derivatives, which can be synthesized from 2-Chloropyrimidine-4,5-diamine, are evaluated for their anti-tubercular activities .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

Application in Synthesis of Pyrimidine Derivatives

  • Field : Organic Chemistry
  • Application Summary : 2-Chloropyrimidine-4,5-diamine is used in the synthesis of new pyrimidine derivatives using organolithium reagents . These derivatives are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .
  • Methods of Application : The compound is prepared using organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
  • Results : The reaction of 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine with N,N-dimethylethylenediamine afforded a product exclusively .

Application in Synthesis of Tetra- or Tripyrimidinyldiaminopropane

  • Field : Organic Chemistry
  • Application Summary : There has been an attempt to synthesize tetra- or tripyrimidinyldiaminopropane using a large excess of 2-Chloropyrimidine-4,5-diamine .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

Application in Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives

  • Field : Medicinal Chemistry
  • Application Summary : 2,4-Diaminopyrimidine core-based derivatives, which can be synthesized from 2-Chloropyrimidine-4,5-diamine, are evaluated for their anti-tubercular activities .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : Among the synthesized compounds, compound 16l showed a good anti-TB activity (MIC = 6.25 μg/mL) with a significant selectivity against vero cells .

Application in Synthesis of Decorated Six-Membered Heterocycles

  • Field : Organic Chemistry
  • Application Summary : 2-Chloropyrimidine-4,5-diamine is used in the synthesis of decorated six-membered heterocycles .
  • Methods of Application : The compound is used in nucleophilic substitution reactions to form two C-N bonds of morpholine substituents with the pyrimidine core .
  • Results : The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

Safety And Hazards

The safety information available indicates that 2-Chloropyrimidine-4,5-diamine may cause skin irritation and serious eye irritation .

Future Directions

Research developments suggest that pyrimidines, including 2-Chloropyrimidine-4,5-diamine, have potential for further exploration due to their wide range of pharmacological effects . The synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity is one of the future directions .

properties

IUPAC Name

2-chloropyrimidine-4,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4/c5-4-8-1-2(6)3(7)9-4/h1H,6H2,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUJVEOOSNUDDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70163353
Record name 2-Chloropyrimidine-4,5-diamine
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Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloropyrimidine-4,5-diamine

CAS RN

14631-08-4
Record name 2-Chloro-4,5-pyrimidinediamine
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Record name 2-Chloropyrimidine-4,5-diamine
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Record name 2-Chloro-4,5-diaminopyrimidine
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Record name 2-Chloropyrimidine-4,5-diamine
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Record name 2-chloropyrimidine-4,5-diamine
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Record name 2-Chloropyrimidine-4,5-diamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
F Doganc, AS Aydin, E Şahin, H Göker - Journal of Molecular Structure, 2023 - Elsevier
Imidazopyrimidines have some interconvertible tautomeric forms. Regioselectivities were resolved for N-benzylations of some 8-(substituted phenyl)chloropurines with benzyl or 4-…
Number of citations: 4 www.sciencedirect.com
DJ Brown, K Mori - Australian journal of chemistry, 1985 - CSIRO Publishing
Synthetic routes are described to a series of 2-, 6- and 8- phenylpurines , each with an appropriate S-or NH-linked side chain elsewhere in the molecule; to 2- and 4-phenylpteridines, …
Number of citations: 1 www.publish.csiro.au
K Mori - 1984 - search.proquest.com
Synthetic routes are described to 5, 6-diamino2, 4'-bipyrimidin-4-ones and 4, 5, 6-triamino-2, 4'-bipyrimidines, as key intermediates from the corresponding pyrimidine-4-…
Number of citations: 2 search.proquest.com
KA Casalvieri, CJ Matheson, BM Warfield… - Bioorganic & Medicinal …, 2021 - Elsevier
The RSK2 kinase is the downstream effector of the Ras/Raf/MEK/ERK pathway, that is often aberrantly activated in acute myeloid leukemia (AML). Recently, we reported a structure-…
Number of citations: 4 www.sciencedirect.com
AM Hopkins - 2023 - thesis.lakeheadu.ca
Breast cancer has the highest incidence rate of all cancers among Canadian women and accounts for nearly 14% of all cancer-related deaths in Canada. This type of cancer is often …
Number of citations: 3 thesis.lakeheadu.ca

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